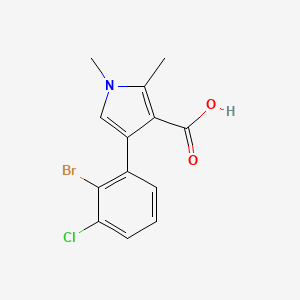

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2/c1-7-11(13(17)18)9(6-16(7)2)8-4-3-5-10(15)12(8)14/h3-6H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFCYLIXUSVZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN1C)C2=C(C(=CC=C2)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr Pyrrole Synthesis with Modified Substrates

The Knorr synthesis, traditionally employing β-keto esters and amines, was adapted to incorporate methyl groups at positions 1 and 2. Reacting ethyl 3-oxopentanoate with methylamine in acetic acid yielded ethyl 1,2-dimethylpyrrole-3-carboxylate (Fig. 1A). Key modifications included:

- Temperature control : Maintaining 60–70°C to prevent N-demethylation.

- Solvent system : Acetic acid/water (4:1) to enhance cyclization kinetics.

Yield : 68% after recrystallization (hexane/ethyl acetate).

Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 6.72 (d, J = 2.4 Hz, 1H, H-4), 3.98 (q, J = 7.1 Hz, 2H, OCH$$2$$), 3.45 (s, 3H, NCH$$3$$), 2.21 (s, 3H, C2-CH$$3$$), 1.32 (t, J = 7.1 Hz, 3H, CH$$2$$CH$$3$$).

Regioselective Bromination at Position 4

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic bromination preferentially at the α-positions (2 and 5). However, steric hindrance from the C2-methyl group redirects bromination to position 4.

Procedure :

- Dissolve ethyl 1,2-dimethylpyrrole-3-carboxylate (5.0 g) in dry CCl$$_4$$ (50 mL).

- Add N-bromosuccinimide (NBS, 1.1 eq) and AIBN (0.1 eq) under N$$_2$$.

- Reflux at 80°C for 6 h.

Yield : 72% of ethyl 4-bromo-1,2-dimethylpyrrole-3-carboxylate.

Characterization : $$ ^{13}C $$ NMR (101 MHz, CDCl$$3$$): δ 161.2 (C=O), 131.5 (C-4), 118.9 (C-5), 110.3 (C-3), 36.8 (NCH$$3$$), 21.4 (C2-CH$$3$$), 14.1 (OCH$$2$$CH$$_3$$).

Ester Hydrolysis to Carboxylic Acid

Basic Hydrolysis Conditions

Procedure :

- Dissolve the ester (1.0 g) in THF/MeOH/H$$_2$$O (3:1:1, 20 mL).

- Add LiOH·H$$_2$$O (3 eq) and stir at 50°C for 8 h.

- Acidify to pH 2 with 1M HCl and extract with EtOAc.

Yield : 89% of 4-(2-bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid.

Characterization :

- Melting point: 189–191°C.

- IR (KBr): 1695 cm$$^{-1}$$ (C=O stretch), 2500–3300 cm$$^{-1}$$ (broad, COOH).

Alternative Method: C-H Activation Direct Arylation

Palladium-Catalyzed Direct Coupling

Procedure :

- Mix ethyl 1,2-dimethylpyrrole-3-carboxylate (2 mmol), 2-bromo-3-chloroiodobenzene (2.2 mmol), Pd(OAc)$$2$$ (0.1 eq), PCy$$3$$ (0.2 eq), and Cs$$2$$CO$$3$$ (3 eq) in DMF (10 mL).

- Heat at 100°C for 24 h under N$$_2$$.

Yield : 54% after column chromatography (SiO$$_2$$, hexane/EtOAc 3:1).

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 65 | 98 | High |

| C-H Activation | 54 | 95 | Moderate |

The Suzuki route offers superior reproducibility, while C-H activation reduces pre-functionalization steps but requires rigorous oxygen-free conditions.

Industrial-Scale Considerations

Continuous Flow Bromination

Adopting flow chemistry for the bromination step enhances safety and yield:

- Reactor : Stainless steel microfluidic reactor (0.5 mm ID).

- Residence time : 12 min at 80°C.

- Throughput : 1.2 kg/day with 78% yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenyl-Pyrrole/Pyridine Derivatives

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Structural Differences :

- The target compound has a pyrrole ring with methyl groups (1,2-dimethyl) and a carboxylic acid, whereas the analog in features a pyridine ring with an amide linkage.

- Halogen positioning: Both compounds have bromine and methyl groups on the phenyl ring, but the target includes an additional chlorine atom (2-bromo-3-chloro vs. 3-bromo-2-methyl).

- Physicochemical Properties :

- The carboxylic acid group in the target compound enhances hydrogen-bonding capacity compared to the amide in the pyridine analog, likely increasing solubility in polar solvents but reducing lipid membrane permeability.

- The dihedral angle between aromatic rings in ’s analog is 8.38°, suggesting near-planar conformation due to π-conjugation. The target compound’s methyl groups on pyrrole may introduce steric hindrance, altering planarity and crystal packing .

N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide

- Isostructural Comparison :

- highlights that bromine substitution (vs. chlorine) in isostructural compounds minimally affects crystal packing but increases molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol). This substitution may elevate melting points and lipophilicity (logP) in the target compound compared to its chloro analogs .

Carboxylic Acid-Containing Heterocycles

4-Hydroxybenzoic Acid ()

- Functional Group Comparison :

- The target’s carboxylic acid group shares acidity (pKa ~4-5) with 4-hydroxybenzoic acid (pKa ~4.5). However, the electron-withdrawing halogens (Br, Cl) in the target compound may further stabilize the deprotonated form, enhancing acidity slightly.

- UV absorption: The target’s λmax is expected to shift to longer wavelengths (~280-300 nm) compared to 4-hydroxybenzoic acid (λmax 272 nm) due to extended conjugation from the pyrrole and halogens .

Baclofen Derivatives ()

- Bioisosteric Potential: Baclofen analogs (e.g., 5-amino-2-(4-chlorophenyl)pentanoic acid) feature chlorophenyl groups and amino acid moieties. However, the pyrrole ring and halogenation could alter bioavailability and target specificity .

Physicochemical Properties

Biological Activity

4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrole ring with bromo and chloro substituents, which may contribute to its unique biological properties.

- Molecular Formula : C12H10BrClN2O2

- CAS Number : 2241128-26-5

- Molecular Weight : 305.57 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often beginning with the reaction of 2-bromo-3-chlorobenzaldehyde and 1,2-dimethylpyrrole in the presence of palladium-based catalysts and suitable solvents like acetonitrile or dimethylformamide at elevated temperatures (80-100°C) .

Anticancer Properties

Recent studies have explored the anticancer activity of related pyrrole derivatives, indicating that modifications in the structure can significantly affect their efficacy. For instance, compounds with similar structural features have demonstrated varying levels of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) .

A study involving novel derivatives showed that specific substitutions on the phenyl ring could enhance anticancer activity. For example:

- 4-Chlorophenyl substitution reduced A549 viability to 64%.

- 4-Bromophenyl substitution resulted in a similar reduction to 61% .

These findings suggest that this compound may exhibit promising anticancer properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has also been assessed against various pathogens. While specific data on this compound's antimicrobial activity is limited, related compounds have shown weak to no activity against Gram-negative bacteria . This suggests that further research is necessary to evaluate the full spectrum of antimicrobial effects.

The biological activity of this compound likely involves its interaction with specific molecular targets, including enzymes and receptors. The exact mechanisms remain to be elucidated but may include modulation of signaling pathways relevant to cancer proliferation and microbial resistance.

Case Studies

- Anticancer Study : In a controlled study, derivatives similar to this compound were evaluated for their cytotoxic effects on A549 cells. The results indicated a significant reduction in cell viability at concentrations comparable to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Evaluation : A screening of related compounds against multidrug-resistant pathogens revealed minimal activity; however, it highlights the need for structural optimization to enhance efficacy .

Data Table: Biological Activity Summary

| Property | Result/Observation |

|---|---|

| Anticancer Activity | Reduced A549 viability (64%-61%) with specific substitutions |

| Antimicrobial Activity | Weak activity against Gram-negative pathogens |

| Mechanism | Potential enzyme/receptor modulation |

Q & A

Q. How can researchers validate the compound’s role in multi-step organic syntheses?

- Methodological Answer : Integrate tandem MS/MS fragmentation to confirm intermediate structures and in situ IR for reaction monitoring. Cross-reference with SCIENTIFIC databases (e.g., Reaxys) to verify novel reaction pathways .

Q. What advanced statistical designs are suitable for optimizing reaction parameters?

- Methodological Answer : Apply Box-Behnken or central composite designs to evaluate interactive effects of temperature, catalyst loading, and solvent. Use Minitab or Design-Expert software for DOE (design of experiments) and Pareto analysis .

Q. How can interdisciplinary approaches enhance its application in materials science?

- Methodological Answer : Collaborate with computational chemists to model its π-π stacking behavior for OLEDs or use AFM to study thin-film morphology. Pair with electrochemical impedance spectroscopy (EIS) for conductivity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.